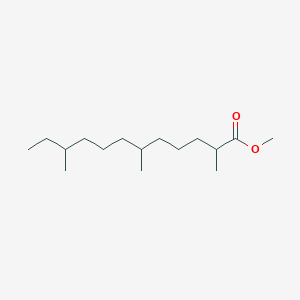

Methyl 2,6,10-trimethyldodecanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2,6,10-trimethyldodecanoate is an organic compound with a complex structure that includes a formyl group attached to a dodecanoate backbone with three methyl groups at positions 2, 6, and 10

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6,10-trimethyldodecanoate typically involves the esterification of 2,6,10-trimethyl-dodecanoic acid with formyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for its intended applications.

化学反应分析

Starting Material: (±)-Citronellol

The synthesis begins with (±)-citronellol (4 ), which undergoes sequential transformations :

| Step | Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, pyridine, 0°C → RT | Citronellyl acetate (5 ) | 95% |

| 2 | Oxidation | SeO₂, t-BuOOH, CH₂Cl₂, 0°C → RT | Aldehyde (6 ) | 40% |

| 3 | Wittig Reaction | CH₂=PPh₃, THF, −25°C → RT | Dienyl acetate (7 ) | 57% |

| 4 | Hydrolysis | K₂CO₃, MeOH, RT | Alcohol (8 ) | 99% |

| 5 | Swern Oxidation | (COCl)₂, DMSO, CH₂Cl₂, −60°C → RT | Aldehyde (9 ) | Unstable (used directly) |

| 6 | Hydrogenation | Pd/C, H₂ (25 psi), pentane | Saturated alcohol (11 ) | 75% |

| 7 | Jones Oxidation | CrO₃, H₂SO₄, acetone, −5°C | Carboxylic acid | — |

| 8 | Esterification | CH₂N₂, ether | Methyl ester (1 ) | 75% |

Stereochemical Control

-

Hydroboration of (−)-isopulegol and (+)-neo-isopulegol enables enantioselective synthesis of (2R,6S,10S) and (2S,6S,10S) isomers .

-

Racemic mixtures are prioritized for bioassays due to comparable insect responses to enantiomers .

Critical Reaction Conditions

-

Oxidation with SeO₂ : Requires strict temperature control (0–10°C) to avoid overoxidation .

-

Wittig Reaction : Ylide stability dictates reaction efficiency; CH₂=PPh₃ outperforms bulkier analogs .

-

Hydrogenation : Pd/C catalysis ensures complete saturation without side reactions .

Analytical Data

-

Mass Spectrometry : GC-EIMS shows prominent fragments at m/z 256 (M⁺), 88 (base peak) .

-

¹³C-NMR : Key signals at δ 177.43 (ester carbonyl), 51.44 (methoxy), and 11.42–39.50 (branched alkyl) .

Challenges and Optimizations

-

Purification Issues : Intermediates like aldehyde 9 are unstable, necessitating direct use in subsequent steps .

-

Stereoisomer Complexity : Mixtures require chiral chromatography for resolution, though racemates suffice for field trials .

This synthesis leverages iterative Wittig reactions and stereoselective hydroboration to achieve target structures efficiently. The methodology balances yield and stereochemical fidelity, making it adaptable for related pheromone analogues .

科学研究应用

Pheromone Research and Insect Behavior

Methyl 2,6,10-trimethyldodecanoate is recognized as a component of the pheromones produced by certain stink bug species, notably Euschistus heros and Piezodorus guildinii. These pheromones play a crucial role in sexual attraction and mating behaviors among these insects.

- Field Studies : Research has demonstrated that the synthetic stereoisomeric mixture of this compound can attract female stink bugs in controlled environments. However, field tests have shown mixed results regarding its efficacy in attracting target species under natural conditions. For instance, while it attracted some non-target species, it did not significantly capture the intended stink bug species, suggesting that environmental factors may influence its effectiveness as a lure .

- Behavioral Manipulation : The compound's role as a sexual pheromone indicates potential applications in pest management strategies. By utilizing synthetic versions of these pheromones, researchers aim to develop traps that can effectively monitor and control stink bug populations, thereby reducing agricultural damage caused by these pests .

Synthesis and Chemical Characterization

The synthesis of this compound involves enantioselective methods to produce specific isomers that exhibit distinct biological activities. The synthesis process typically employs stereoselective hydroboration techniques to achieve the desired stereochemistry .

- Chemical Properties : The compound's molecular structure allows it to interact with specific receptors in insects, making it an important subject of study for understanding chemical communication in pest species. The identification and characterization of its isomers are crucial for optimizing its use in practical applications such as traps or repellents .

Case Studies and Field Trials

Several case studies have been conducted to evaluate the effectiveness of this compound in real-world settings:

作用机制

The mechanism of action of Methyl 2,6,10-trimethyldodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the compound’s hydrophobic dodecanoate backbone allows it to interact with lipid membranes, potentially affecting membrane-associated processes.

相似化合物的比较

Methyl 2,6,10-trimethyldodecanoate can be compared with other similar compounds, such as:

2,6,10-trimethyl-dodecanoic acid: Lacks the formyl group and has different reactivity and applications.

2,6,10-trimethyl-dodecanol: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and uses.

Formyl 2,6,10-trimethyl-undecanoate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

属性

分子式 |

C16H32O2 |

|---|---|

分子量 |

256.42 g/mol |

IUPAC 名称 |

methyl 2,6,10-trimethyldodecanoate |

InChI |

InChI=1S/C16H32O2/c1-6-13(2)9-7-10-14(3)11-8-12-15(4)16(17)18-5/h13-15H,6-12H2,1-5H3 |

InChI 键 |

CYGVOXJONVUXQO-UHFFFAOYSA-N |

SMILES |

CCC(C)CCCC(C)CCCC(C)C(=O)OC |

规范 SMILES |

CCC(C)CCCC(C)CCCC(C)C(=O)OC |

同义词 |

methyl 2,6,10-trimethyldodecanoate methyl TMDD |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。